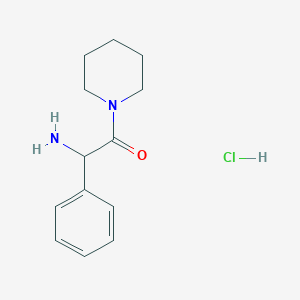

2-Amino-2-phenyl-1-(piperidin-1-yl)ethan-1-one hydrochloride

Description

2-Amino-2-phenyl-1-(piperidin-1-yl)ethan-1-one hydrochloride is a synthetic organic compound featuring a ketone backbone substituted with a phenyl group, an amino group, and a piperidine ring. Piperidine derivatives are widely studied due to their pharmacological relevance, including roles as intermediates in drug synthesis and bioactive molecules .

Properties

IUPAC Name |

2-amino-2-phenyl-1-piperidin-1-ylethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O.ClH/c14-12(11-7-3-1-4-8-11)13(16)15-9-5-2-6-10-15;/h1,3-4,7-8,12H,2,5-6,9-10,14H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGHVVANXQIDWES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C(C2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of phenylacetonitrile with piperidine in the presence of a suitable catalyst. The reaction conditions typically involve heating the reactants under reflux in an inert atmosphere to prevent oxidation.

Industrial Production Methods: On an industrial scale, the compound is produced using optimized reaction conditions to ensure high yield and purity. Large-scale reactors and continuous flow processes are often employed to achieve efficient production. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-2-phenyl-1-(piperidin-1-yl)ethan-1-one hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.

Substitution: Nucleophilic substitution reactions are carried out using alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Production of amines or alcohols.

Substitution: Generation of various substituted piperidines or phenyl derivatives.

Scientific Research Applications

2-Amino-2-phenyl-1-(piperidin-1-yl)ethan-1-one hydrochloride is widely used in scientific research due to its unique chemical properties. It finds applications in:

Chemistry: As a building block for the synthesis of complex organic molecules.

Biology: In the study of enzyme inhibition and receptor binding.

Medicine: As a precursor for the development of pharmaceuticals, particularly in the treatment of neurological disorders.

Industry: In the production of agrochemicals and dyes.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It interacts with enzymes and receptors, modulating their activity. The exact mechanism of action depends on the biological system and the specific application. For example, in pharmaceutical applications, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Structural Analogs and Key Differences

Table 1: Structural and Molecular Comparison

Key Findings and Implications

Ring Size and Pharmacokinetics: The piperidine (6-membered ring) in the target compound offers greater conformational flexibility compared to the pyrrolidine (5-membered ring) analog . This may influence binding affinity to biological targets, as larger rings can accommodate diverse receptor geometries.

Substituent Effects: Ethyl groups on the piperidine ring (e.g., in C₉H₁₉ClN₂O) increase lipophilicity, which could improve membrane permeability but reduce aqueous solubility .

Functional Diversity: While the target compound is labeled as a "building block" , its analogs demonstrate varied applications. For example, piperidine-thiazole derivatives (e.g., ) exhibit fungicidal activity, highlighting how minor structural changes can redirect biological function .

Biological Activity

Overview

2-Amino-2-phenyl-1-(piperidin-1-yl)ethan-1-one hydrochloride, also known by its CAS number 24185-34-0, is a compound of significant interest in medicinal chemistry and pharmacology. Its unique structural features, including a piperidine ring and an amino group, allow for diverse biological activities, particularly in enzyme inhibition and receptor modulation.

| Property | Value |

|---|---|

| Molecular Formula | C13H18N2O.HCl |

| Molecular Weight | 254.75 g/mol |

| Density | 1.125 g/cm³ |

| Boiling Point | Not available |

| Melting Point | Not available |

| Solubility | Slightly soluble in chloroform, methanol, DMSO |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including receptors and enzymes. This compound has shown potential in:

- Enzyme Inhibition : It can inhibit key enzymes involved in metabolic pathways related to neurological disorders.

- Receptor Binding : The compound exhibits binding affinity to certain neurotransmitter receptors, which may contribute to its therapeutic effects.

Biological Activities

Research has demonstrated that this compound possesses several biological activities:

Antimicrobial Activity

Studies have indicated that derivatives of piperidine compounds exhibit antimicrobial properties. While specific data on this compound's activity is limited, similar structures have shown effectiveness against various bacteria and fungi. For instance, compounds with similar piperidine structures have demonstrated minimum inhibitory concentrations (MICs) as low as 0.0039 mg/mL against Staphylococcus aureus and Escherichia coli .

Neuropharmacological Effects

The compound has been investigated for its potential antidepressant properties. In a study evaluating related pyrrolidine derivatives, compounds with similar structural features showed significant binding affinity to serotonin receptors, suggesting a possible mechanism for mood modulation .

Study 1: Antimicrobial Evaluation

A comparative study evaluated the antimicrobial efficacy of various piperidine derivatives, including those structurally related to this compound. The results indicated that these compounds effectively inhibited the growth of pathogenic bacteria, reinforcing the potential application of this compound in developing new antimicrobial agents.

Study 2: Neuropharmacological Assessment

Research involving piperidine derivatives revealed that certain modifications could enhance receptor binding and improve therapeutic outcomes for depression and anxiety disorders. The findings suggest that this compound might be a valuable scaffold for further drug development targeting neuropsychiatric conditions.

Q & A

Q. Table 1: Key Analytical Techniques for Purity Assessment

| Technique | Application | Reference Standard |

|---|---|---|

| HPLC | Impurity profiling | EP/Pharmaceutical grade |

| NMR | Structural confirmation | ACS reagent guidelines |

Advanced: How can researchers resolve discrepancies in pharmacological activity data across studies?

Methodological Answer:

Discrepancies may arise from variations in compound purity, assay conditions, or biological models. To address this:

- Approach 1 : Replicate studies using standardized reference materials (e.g., USP-grade compounds) to ensure batch-to-batch consistency .

- Approach 2 : Conduct dose-response curves under controlled conditions (pH, temperature) to isolate confounding variables .

- Approach 3 : Cross-validate results using orthogonal assays (e.g., enzyme activity assays vs. cell viability tests) .

Basic: What analytical techniques are most effective for characterizing the crystalline structure of this compound?

Methodological Answer:

- Single-crystal X-ray diffraction (SCXRD) : Resolves atomic-level geometry and confirms piperidine ring conformation. For example, SCXRD of a structurally similar compound (1-Chloro-2-(4-phenylpiperazin-1-yl)-ethanone) revealed staggered vs. eclipsed configurations with a data-to-parameter ratio of 18.8 .

- Powder X-ray diffraction (PXRD) : Validates crystallinity and phase purity, as demonstrated in covalent organic frameworks (COFs) with pore sizes up to 27 Å .

Advanced: What strategies are recommended for elucidating the mechanism of action in pharmacological studies?

Methodological Answer:

- Strategy 1 : Use radioligand binding assays to identify receptor targets (e.g., dopamine or serotonin receptors common in piperidine derivatives) .

- Strategy 2 : Perform molecular dynamics simulations to model interactions between the compound’s amino-phenyl group and protein binding pockets .

- Strategy 3 : Validate findings with knockout models or siRNA silencing to confirm target specificity .

Basic: What are the critical storage conditions to ensure compound stability?

Methodological Answer:

- Condition 1 : Store in airtight containers under inert gas (argon/nitrogen) to prevent hydrolysis of the hydrochloride salt .

- Condition 2 : Maintain temperature at 2–8°C for long-term stability, as recommended for lab-grade piperidine derivatives .

- Condition 3 : Avoid exposure to UV light, which can degrade the ketone moiety .

Advanced: How can researchers address conflicting data in solubility or bioavailability studies?

Methodological Answer:

- Step 1 : Standardize solubility tests using biorelevant media (e.g., simulated gastric fluid) to mimic physiological conditions .

- Step 2 : Apply high-resolution mass spectrometry (HRMS) to detect degradation products that may alter solubility .

- Step 3 : Compare pharmacokinetic data across species (rodent vs. primate) to assess interspecies variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.